molecular formula C6H12Cl3OP B14705891 (2-Chlorohexyl)phosphonic dichloride CAS No. 23897-37-2

(2-Chlorohexyl)phosphonic dichloride

Cat. No.: B14705891
CAS No.: 23897-37-2
M. Wt: 237.5 g/mol
InChI Key: HAXLKACTLZLTIC-UHFFFAOYSA-N
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Description

(2-Chlorohexyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H13Cl3OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of both phosphonic and chloroalkyl functional groups, making it valuable in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorohexyl)phosphonic dichloride can be synthesized through the reaction of hexylphosphonic dichloride with thionyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C6H13P(O)Cl2+SOCl2C6H13Cl3OP+SO2+HCl\text{C6H13P(O)Cl2} + \text{SOCl2} \rightarrow \text{C6H13Cl3OP} + \text{SO2} + \text{HCl} C6H13P(O)Cl2+SOCl2→C6H13Cl3OP+SO2+HCl

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors is common to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorohexyl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroalkyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phosphonic group can be oxidized to form phosphonic acids or phosphonates.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include (2-aminohexyl)phosphonic dichloride, (2-hydroxyhexyl)phosphonic dichloride, and (2-mercaptohexyl)phosphonic dichloride.

    Oxidation Reactions: Products include hexylphosphonic acid and hexylphosphonates.

    Reduction Reactions: Products include hexylphosphine derivatives.

Scientific Research Applications

(2-Chlorohexyl)phosphonic dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2-Chlorohexyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The phosphonic group can form stable complexes with metal ions, while the chloroalkyl group can undergo nucleophilic substitution reactions. These interactions are crucial for its applications in catalysis, material science, and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphonic dichloride: Similar in structure but with a shorter alkyl chain.

    (2-Chloropropyl)phosphonic dichloride: Contains a propyl group instead of a hexyl group.

    Phenylphosphonic dichloride: Contains a phenyl group instead of an alkyl group.

Uniqueness

(2-Chlorohexyl)phosphonic dichloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

23897-37-2

Molecular Formula

C6H12Cl3OP

Molecular Weight

237.5 g/mol

IUPAC Name

2-chloro-1-dichlorophosphorylhexane

InChI

InChI=1S/C6H12Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3

InChI Key

HAXLKACTLZLTIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CP(=O)(Cl)Cl)Cl

Origin of Product

United States

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